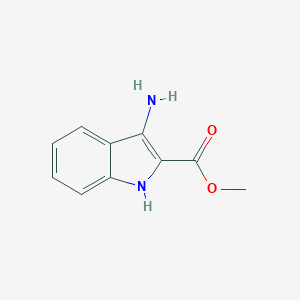
3,5-Bis(1,1-dimethylethyl)-4-hydroxy-N-(4,5-dichloro-2-sulfamoylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(1,1-dimethylethyl)-4-hydroxy-N-(4,5-dichloro-2-sulfamoylphenyl)benzamide, commonly known as BHT-920, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive tool for researchers in various fields.
作用機序
The mechanism of action of BHT-920 is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. BHT-920 has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
BHT-920 has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. BHT-920 has also been shown to modulate the expression of various genes and proteins involved in cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
One advantage of using BHT-920 in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a useful tool for cancer research. Another advantage is its ability to protect neurons from oxidative stress-induced damage, making it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of using BHT-920 in lab experiments is its low solubility in water, which may limit its bioavailability and effectiveness in certain applications.
将来の方向性
There are several future directions for research on BHT-920. One potential direction is the development of more effective formulations or delivery methods to improve its bioavailability and effectiveness. Another direction is the investigation of BHT-920's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BHT-920 and its potential applications in various fields of scientific research.
In conclusion, BHT-920 is a synthetic compound with potential applications in various scientific research fields. Its wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties, make it an attractive tool for researchers. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
BHT-920 can be synthesized using a multi-step process that involves the reaction of 4,5-dichloro-2-nitrobenzenesulfonamide with tert-butyl acetoacetate, followed by reduction and subsequent reaction with 4-hydroxybenzaldehyde. The final product is obtained by reacting the resulting intermediate with tert-butylamine and hydrochloric acid.
科学的研究の応用
BHT-920 has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies. In cancer research, BHT-920 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroprotection studies, BHT-920 has been shown to protect neurons from oxidative stress-induced damage. In anti-inflammatory studies, BHT-920 has been shown to reduce inflammation in various animal models.
特性
CAS番号 |
150457-38-8 |
|---|---|
分子式 |
C21H26Cl2N2O4S |
分子量 |
473.4 g/mol |
IUPAC名 |
3,5-ditert-butyl-N-(4,5-dichloro-2-sulfamoylphenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C21H26Cl2N2O4S/c1-20(2,3)12-7-11(8-13(18(12)26)21(4,5)6)19(27)25-16-9-14(22)15(23)10-17(16)30(24,28)29/h7-10,26H,1-6H3,(H,25,27)(H2,24,28,29) |
InChIキー |
KZTLFDNTCIDSKC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)Cl)Cl |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)Cl)Cl |
その他のCAS番号 |
150457-38-8 |
同義語 |
3,5-BDHDSB 3,5-bis(1,1-dimethylethyl)-4-hydroxy-N-(4,5-dichloro-2-sulfamoylphenyl)benzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




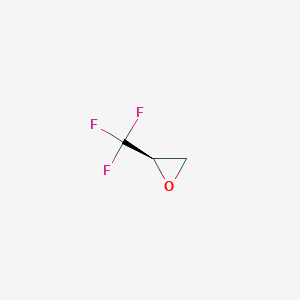

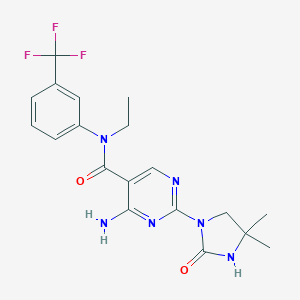
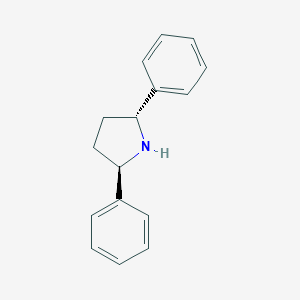
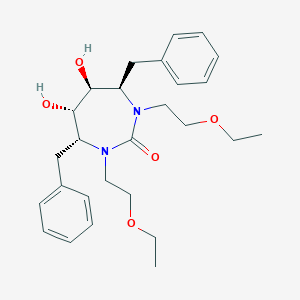
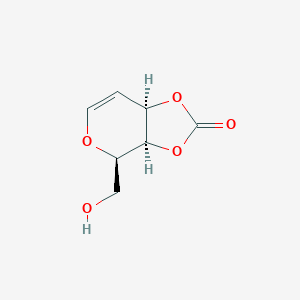
![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)




![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)
